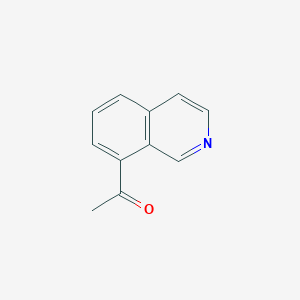
1-(Isoquinolin-8-YL)ethanone
Vue d'ensemble
Description
“1-(Isoquinolin-8-YL)ethanone” is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.19 g/mol. The IUPAC name for this compound is 1-(8-isoquinolinyl)ethanone .
Molecular Structure Analysis
The InChI code for “1-(Isoquinolin-8-YL)ethanone” is 1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(Isoquinolin-8-YL)ethanone” is a compound that can exist in various physical forms, including liquid, solid, semi-solid, or lump . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Applications De Recherche Scientifique
Facile Synthesis of Novel Derivatives
- An efficient synthesis of 1,4-benzoxazepin-2-one derivatives using isoquinoline has been achieved. This method offers high yields under mild conditions without the need for a catalyst (Khaleghi et al., 2011).
Synthesis in Organic Chemistry
- Synthesis of 3-Substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones via photostimulated reactions, involving aromatic and aliphatic ketones including 1-(benzo[d][1,3]dioxol-5-yl)ethanone and 1-(2-naphthyl) methyl ketones (Guastavino et al., 2006).
Non-Cyanide Synthesis Methods
- A non-cyanide method for synthesizing 3-cyanoisoquinolines is demonstrated, using a one-pot reaction of 1-phenyl-2-[6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-yl]ethanone with 1,2-dehydrobenzene (Kopchuk et al., 2017).
Crystal Structure and DFT Computations
- Research on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone has contributed to structural and vibrational spectroscopic studies, enhancing understanding of vibrational spectra, atomic charges, and thermodynamic properties (Murugavel et al., 2016).
Synthesis of 1,3-Benzoxazines
- A method for synthesizing 1,3-benzoxazine derivatives involving isoquinoline and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water, showcasing an efficient three-component reaction (Rostami-Charati, 2013).
Antifungal Activity of Metal Complexes
- Metal complexes of ligand 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ) exhibit significant antifungal activity. This showcases the biomedical applications of these compounds (Raj & Patel, 2015).
Divergent Synthesis of Isoquinolin and Isoindolin Derivatives
- A study achieved the synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides via a novel reaction sequence, indicating potential in exploring chemistry space on a receptor (Li et al., 2022).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Isoquinolones, including “1-(Isoquinolin-8-YL)ethanone”, have versatile biological and physiological activities, and their synthetic methods have been greatly developed recently . This suggests potential future research directions in further developing synthetic methods and exploring the biological and physiological activities of these compounds .
Propriétés
IUPAC Name |
1-isoquinolin-8-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYTGDVYCCNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-8-YL)ethanone | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


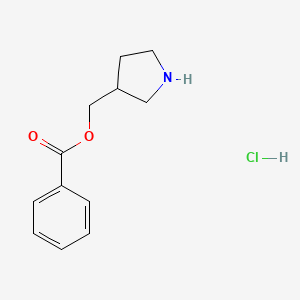
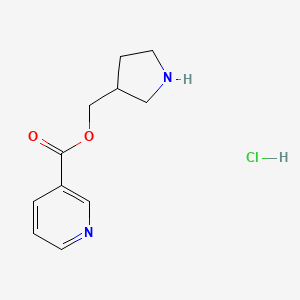
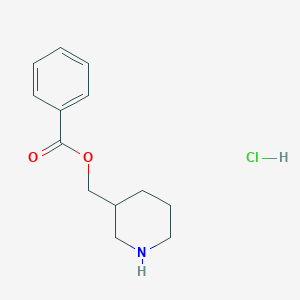
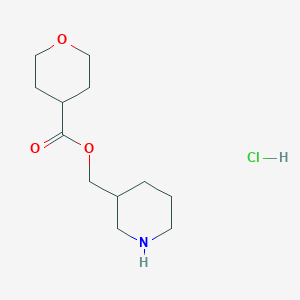
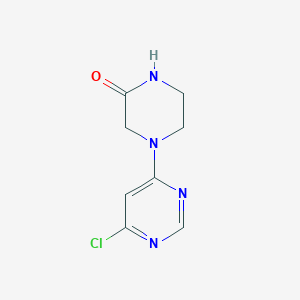
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
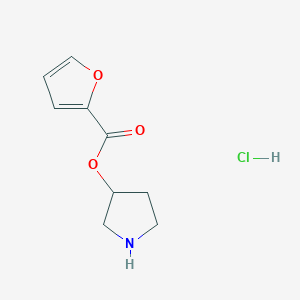
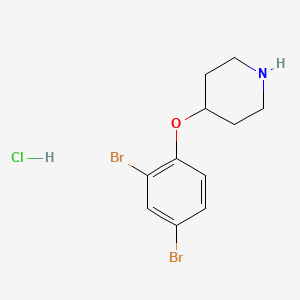
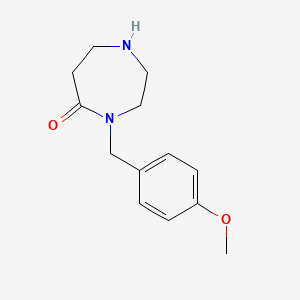
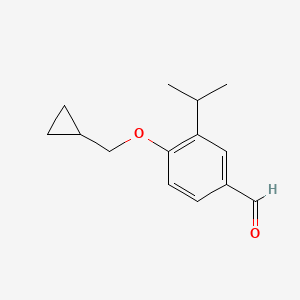
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)